6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Description
6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H22N6O3S and its molecular weight is 474.54. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry Approaches
Research has demonstrated the regioselective synthesis of novel compounds through environmentally friendly methods. For example, a study presented a green approach for synthesizing isoxazole fused quinoline scaffolds, highlighting the importance of eco-friendly reactions in medicinal chemistry (Poomathi et al., 2015). Such methodologies could be relevant for synthesizing and modifying compounds similar to 6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione, emphasizing the importance of sustainable practices in chemical synthesis.
Antioxidant and Biological Activities
The synthesis and study of novel pyrimido quinoline derivatives have been a focus for their potential antioxidant activities. A study explored the antioxidant properties of pyrimido and other fused quinoline derivatives, finding some compounds exhibited significant activities, suggesting a potential research direction for similar compounds (Sankaran et al., 2010). Investigating the antioxidant properties of this compound could uncover new biological applications.
Antimicrobial and Antifungal Activities
Studies on similar quinoline and pyrimidine derivatives have shown promising antimicrobial and antifungal activities. For instance, new compounds synthesized from visnagenone or khellinone exhibited excellent growth inhibition of bacteria and fungi, indicating the potential for similar compounds to act as antimicrobial agents (Abu‐Hashem, 2018). Research into the antimicrobial properties of this compound could be highly valuable.
Synthetic Methodologies and Chemical Properties
The synthesis of complex quinoline and pyrimidine derivatives often involves innovative methodologies that can provide insights into the chemical behavior and properties of such compounds. For example, a study detailed the catalyst-free synthesis of pyrazolo[3,4-b]quinolin-5-one derivatives, demonstrating the potential for efficient, simplified approaches to synthesizing structurally complex molecules (Ezzati et al., 2017). Exploring the synthesis of this compound could further contribute to the field of synthetic organic chemistry.
Properties
IUPAC Name |
6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3S/c31-21-14-17(25-23(33)26-21)13-20-27-28-24(30(20)18-9-2-1-3-10-18)34-15-22(32)29-12-6-8-16-7-4-5-11-19(16)29/h1-5,7,9-11,14H,6,8,12-13,15H2,(H2,25,26,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJWODJZHBFEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC(=O)NC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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